

Unraveling the Molecular Architecture of Epi-Leptosphaerin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leptosin I*
Cat. No.: B15558370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of epi-leptosphaerin, a marine alkaloid with a notable structural similarity to L-isoascorbic acid. This document details the spectroscopic data and the experimental protocols that were instrumental in confirming its molecular architecture, including its total synthesis.

Physico-chemical and Spectroscopic Characterization

Epi-leptosphaerin was first isolated as a colorless solid. Its initial characterization involved a suite of spectroscopic and physical measurements to determine its fundamental properties.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₅	[1]
Optical Rotation	[\alpha]D +6.5 (c 0.07, water)	[1]
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z: 224.0536 [M+Na] ⁺ (calcd for C ₈ H ₉ NO ₅ Na, 224.0535)	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise arrangement of atoms in epi-leptosphaerin was determined through extensive one- and two-dimensional NMR spectroscopy. The experiments were recorded on a Bruker 600 MHz (Avance II) spectrometer.[\[1\]](#) The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Epi-Leptosphaerin in Pyridine-d₅[\[1\]](#)

Position	^{13}C (150 MHz)	^1H (600 MHz)	Key HMBC Correlations	Key COSY Correlations
1	170.8	-	-	-
2	128.3	-	H-3	-
3	129.1	8.05 (d, J=2.0)	C-1, C-2, C-4, C-7	H-4
4	83.3	5.73 (dd, J=3.3, 2.0)	C-2, C-5, C-6	H-3, H-5
5	73.4	4.35 (bs)	C-4, C-6	H-4, H-6
6	64.5	4.29 (m)	C-4, C-5	H-5
7	170.2	-	H-3, H-8	-
8	23.8	2.25 (s)	C-7	-
NH	-	10.86 (s)	-	-

Experimental Protocols

The structural confirmation of epi-leptosphaerin was solidified through its total synthesis. The following protocols are based on the Haber-independent, asymmetric synthesis from a chitin-derived chiral pool synthon.[\[2\]](#)[\[3\]](#)

General Experimental Procedures

All reactions were carried out in oven-dried glassware under an inert atmosphere unless otherwise specified. Reagents were used as received from commercial suppliers. Chromatographic separations were performed using silica gel flash chromatography.

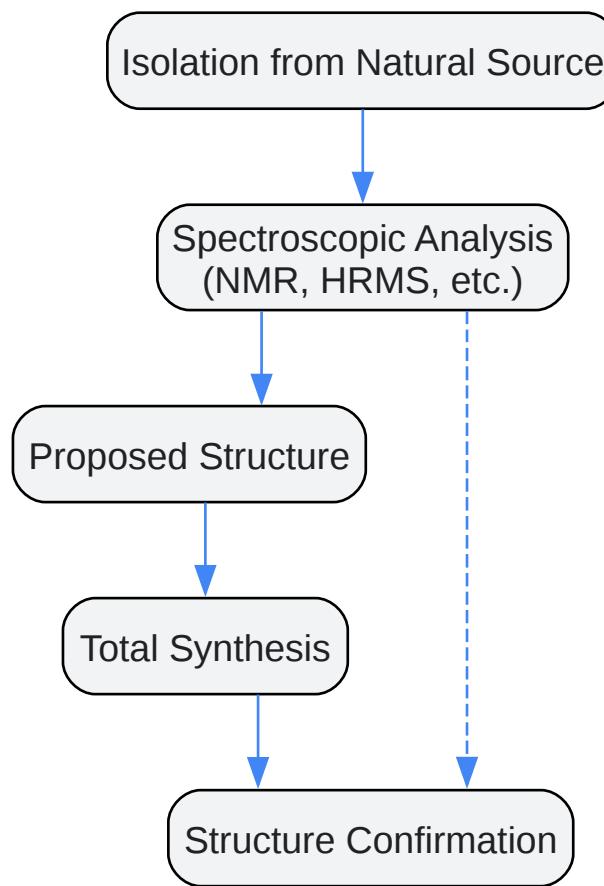
Synthesis of Epi-Leptosphaerin

The synthesis of epi-leptosphaerin commences from dihydroxyethyl acetamidofuran (Di-HAF), a chiral synthon derived from chitin.[\[2\]](#)

Step 1: Protection of Di-HAF The diol in Di-HAF is first protected as a di-tert-butyldimethylsilyl ether.

Step 2: Photooxidation The protected Di-HAF undergoes photooxidation to yield the corresponding butenolide.

Step 3: Luche Reduction and Ring-Opening A Luche reduction of the butenolide leads to a diastereoselective reduction and subsequent ring-opening to form a hydroxyacid intermediate.


Step 4: Lactonization and Deprotection The final step involves an acid-mediated lactonization of the hydroxyacid, which is accompanied by the removal of the silyl protecting groups to yield epi-leptosphaerin. The spectroscopic data of the synthetic product was in full agreement with that of the natural product.[\[2\]](#)

Logical Workflow and Visualizations

The structural elucidation of a natural product is a logical process that integrates spectroscopic data analysis with chemical synthesis for confirmation.

Structure Elucidation Workflow

The following diagram illustrates the general workflow for the structure elucidation of a novel natural product like epi-leptosphaerin.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Haber-independent, asymmetric synthesis of the marine alkaloid epi-leptosphaerin from a chitin-derived chiral pool synthon - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Epi-Leptosphaerin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15558370#leptosin-i-chemical-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com